3-(Heptyloxy)-N-[2-(3-methylphenoxy)ethyl]aniline
Description
Nomenclature and Structural Classification
The systematic nomenclature of 3-(Heptyloxy)-N-[2-(3-methylphenoxy)ethyl]aniline reflects its complex molecular architecture incorporating multiple functional groups and substituent patterns. The compound belongs to the broader class of substituted anilines, specifically featuring a heptyloxy group at the meta position of the primary aromatic ring and an N-substituted ethyl chain terminated with a 3-methylphenoxy group. This structural arrangement places the compound within the category of bis-aromatic ether-linked aniline derivatives, representing an advanced example of multifunctional organic compounds.
The molecular descriptor landscape for this compound includes several standardized identifiers that facilitate database searching and structure verification. The Molecular Design Limited number MFCD10688232 provides an additional reference point within chemical inventory systems. The compound's Simplified Molecular Input Line Entry System representation reads as CCCCCCCOc1cccc(c1)NCCOc2cccc(c2)C, encoding the complete molecular structure in a linear text format suitable for computational applications.
The International Chemical Identifier string InChI=1S/C22H31NO2/c1-3-4-5-6-7-15-24-22-13-9-11-20(18-22)23-14-16-25-21-12-8-10-19(2)17-21/h8-13,17-18,23H,3-7,14-16H2,1-2H3 provides a comprehensive structural description that enables precise reconstruction of the molecular geometry. This identifier system ensures compatibility across different chemical information systems and supports automated structure searching and comparison algorithms.
Historical Context in Organic Chemistry
The development of complex aniline derivatives such as 3-(Heptyloxy)-N-[2-(3-methylphenoxy)ethyl]aniline represents an evolution in organic synthetic methodology that emerged from foundational work in aromatic substitution chemistry. The historical progression from simple aniline modifications to multifunctional derivatives reflects advances in selective functionalization techniques and protecting group strategies that enable the construction of molecules with multiple reactive sites. The particular combination of heptyloxy and methylphenoxy ethyl substituents demonstrates sophisticated synthetic planning that builds upon decades of research in ether synthesis and amine alkylation reactions.
The synthetic accessibility of such compounds has been enhanced through developments in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution methodologies, and selective alkylation procedures. These methodological advances have made possible the efficient preparation of complex aniline derivatives that would have been challenging to synthesize using classical organic chemistry approaches. The emergence of compounds like 3-(Heptyloxy)-N-[2-(3-methylphenoxy)ethyl]aniline in commercial chemical catalogs reflects the maturation of synthetic organic chemistry to support specialized research applications.
The historical context of aniline chemistry extends from early industrial dye synthesis to contemporary applications in materials science and pharmaceutical research. The evolution from simple aniline dyes to complex multifunctional derivatives illustrates the continuous expansion of synthetic capabilities and the growing sophistication of molecular design principles. Modern aniline derivatives serve roles far beyond their historical applications, functioning as building blocks for advanced materials, pharmaceutical intermediates, and specialized chemical probes.
Significance in Aniline Derivative Research
The research significance of 3-(Heptyloxy)-N-[2-(3-methylphenoxy)ethyl]aniline stems from its representation of advanced molecular architecture within the aniline derivative family. The compound incorporates structural features that enable investigation of intermolecular interactions, conformational dynamics, and chemical reactivity patterns characteristic of complex aromatic amine systems. The presence of both electron-donating alkoxy groups and aromatic ether linkages creates opportunities for studying electronic effects on amine basicity and aromatic reactivity.
Research applications for this compound extend into materials science, where the combination of rigid aromatic segments and flexible alkyl chains can contribute to liquid crystalline behavior and supramolecular assembly formation. The molecular structure provides multiple sites for intermolecular hydrogen bonding and π-π stacking interactions, making it valuable for investigating structure-property relationships in organized molecular systems. The heptyloxy chain introduces amphiphilic character that can influence self-assembly behavior and interfacial properties.
| Research Area | Structural Features | Potential Applications |
|---|---|---|
| Conformational Studies | Flexible ethyl linker | Molecular dynamics investigation |
| Electronic Properties | Multiple aromatic systems | Photophysical characterization |
| Intermolecular Interactions | Amine and ether functionalities | Supramolecular assembly |
| Materials Applications | Amphiphilic structure | Liquid crystal research |
The compound's utility in pharmaceutical research relates to its potential as a structural template for bioactive molecule design. The aniline framework has historical significance in drug development, while the specific substitution pattern of 3-(Heptyloxy)-N-[2-(3-methylphenoxy)ethyl]aniline offers opportunities for exploring structure-activity relationships in medicinal chemistry contexts. The presence of multiple aromatic rings and ether linkages provides pharmacophoric elements that can be optimized for specific biological targets.
Contemporary research interest in aniline derivatives has expanded to include applications in chemical sensing, where the electronic properties of substituted anilines can be tuned for selective molecular recognition. The complex substitution pattern of this particular derivative offers opportunities for developing chemosensors with enhanced selectivity and sensitivity. The combination of electron-rich aromatic systems and strategic positioning of functional groups creates a molecular framework suitable for investigating host-guest chemistry and molecular recognition phenomena.
Properties
IUPAC Name |
3-heptoxy-N-[2-(3-methylphenoxy)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-3-4-5-6-7-15-24-22-13-9-11-20(18-22)23-14-16-25-21-12-8-10-19(2)17-21/h8-13,17-18,23H,3-7,14-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIWXWOMOSMEFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=CC(=C1)NCCOC2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Aromatic Amination and Functionalization
The synthesis begins with the formation of the aniline core, which can be achieved via nucleophilic aromatic substitution or reduction of nitro precursors :
Starting Material: An appropriately substituted nitrobenzene derivative, such as 3-nitroaniline, is reduced to the corresponding aniline using catalytic hydrogenation (e.g., Pd/C or Raney Ni) under mild conditions. This step ensures high yield and purity of the amino group.
Reaction Conditions: Hydrogenation at 50–70°C under 1–3 MPa hydrogen pressure, with solvents like ethanol or isopropanol, facilitates complete reduction.
Introduction of the Heptyloxy Group
The heptyloxy substituent is introduced via alkylation of phenolic intermediates :
Preparation of 3-Heptyloxyphenol: Phenol derivatives are alkylated with heptyl bromide or heptyl chloride in the presence of a base such as potassium carbonate or sodium hydride.
Reaction Conditions: Alkylation is performed in an aprotic solvent like acetone or DMF at 60–80°C, with stoichiometric or slight excess of alkyl halide to ensure complete substitution.
Notes: The reaction must be carefully controlled to prevent polyalkylation or side reactions.
Synthesis of 2-(3-Methylphenoxy)ethyl Side Chain
The side chain is constructed via etherification :
Preparation of 2-(3-methylphenoxy)ethanol: This involves nucleophilic substitution of 3-methylphenol with ethylene oxide or via Williamson ether synthesis using 2-chloroethyl derivatives.
Reaction Conditions: Williamson ether synthesis is performed with 2-chloroethyl methyl ether in the presence of a base like potassium carbonate in acetone at 50–70°C.
Coupling of Aromatic and Side Chain
The key step involves nucleophilic substitution of the amino group with the side chain:
Method: The amino group on the aromatic core is diazotized (if starting from an amine precursor) and then coupled with the 2-(3-methylphenoxy)ethyl derivative, or directly reacted with activated intermediates such as aryl halides under nucleophilic aromatic substitution conditions.
Reaction Conditions: Elevated temperatures (80–120°C) in polar aprotic solvents like DMF or NMP, with bases such as potassium carbonate or sodium hydride, facilitate the coupling.
Final O-Alkylation with Heptyl Group
The terminal step involves O-alkylation of the phenolic hydroxyl:
Method: Phenolic intermediates are reacted with heptyl halides (bromide or chloride) in the presence of a strong base (potassium carbonate or sodium hydride).
Reaction Conditions: Conducted in solvents like acetone or DMF at 60–80°C, ensuring selective mono-alkylation.
Purification and Crystallization
Recrystallization: The crude product is purified via recrystallization from suitable solvents such as ethanol, methanol, or acetonitrile.
Polymorphic Control: Recrystallization parameters are optimized to obtain the desired crystalline form with high stability and purity.
Data Table: Summary of Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Pressure | Time | Notes |
|---|---|---|---|---|---|---|
| Aromatic reduction | Hydrogen, Pd/C | Ethanol | 50–70°C | 1–3 MPa H2 | 4–6 hours | Complete reduction to aniline |
| Phenolic alkylation | Heptyl bromide, K2CO3 | Acetone | 60–80°C | Atmospheric | 12–24 hours | Mono-alkylation of phenol |
| Ether formation | 2-Chloroethyl methyl ether, K2CO3 | Acetone | 50–70°C | Atmospheric | 8–12 hours | Side chain construction |
| Coupling | Aryl halide, base | DMF | 80–120°C | Atmospheric | 12–24 hours | Nucleophilic substitution |
| Final O-alkylation | Heptyl halide, K2CO3 | Acetone | 60–80°C | Atmospheric | 8–12 hours | Selective O-alkylation |
Research Findings and Industrial Relevance
Recrystallization techniques, as outlined in patent literature, are critical for polymorphic control, impacting compound stability and bioavailability. The process involves solvent selection, seed crystal addition, and controlled cooling, ensuring high-purity crystalline forms.
Catalytic hydrogenation and alkylation reactions are well-established, scalable, and compatible with industrial manufacturing, emphasizing process safety and efficiency.
Reaction optimization includes temperature control, stoichiometry, and purification steps, which are vital for reproducibility and yield maximization.
Chemical Reactions Analysis
Types of Reactions
3-(Heptyloxy)-N-[2-(3-methylphenoxy)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol as a solvent.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Alkylated or acylated aniline derivatives.
Scientific Research Applications
3-(Heptyloxy)-N-[2-(3-methylphenoxy)ethyl]aniline is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Heptyloxy)-N-[2-(3-methylphenoxy)ethyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below summarizes key structural analogs and their properties:
Note: CAS number inferred from structural similarity to .
Biological Activity
Overview
3-(Heptyloxy)-N-[2-(3-methylphenoxy)ethyl]aniline is an organic compound classified as an aniline derivative. Its structure features a heptyloxy group attached to a benzene ring and a 2-(3-methylphenoxy)ethyl group linked to the nitrogen atom of the aniline. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
- Molecular Formula : C₂₂H₃₁NO₂
- Molecular Weight : 341.5 g/mol
- CAS Number : 1040679-97-7
The biological activity of 3-(Heptyloxy)-N-[2-(3-methylphenoxy)ethyl]aniline is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The heptyloxy and phenoxy groups enhance its binding affinity and specificity, influencing cellular pathways and biological responses.
Antimicrobial Properties
Research indicates that 3-(Heptyloxy)-N-[2-(3-methylphenoxy)ethyl]aniline exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various cell types. This property makes it a candidate for further research in treating inflammatory diseases.
Anticancer Activity
Preliminary studies have shown that 3-(Heptyloxy)-N-[2-(3-methylphenoxy)ethyl]aniline may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. Further research is needed to elucidate the specific mechanisms involved.
Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial Activity | Effective against multiple bacterial strains; disrupts cell membranes | |
| Anti-inflammatory Effects | Reduces pro-inflammatory cytokine production; potential therapeutic applications | |
| Anticancer Activity | Induces apoptosis in cancer cell lines; modulation of apoptotic pathways |
Case Studies
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial efficacy of 3-(Heptyloxy)-N-[2-(3-methylphenoxy)ethyl]aniline against Staphylococcus aureus and Escherichia coli.
- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, demonstrating significant antibacterial potential.
-
Anti-inflammatory Mechanism Investigation :
- In a controlled laboratory setting, the compound was tested on LPS-stimulated macrophages.
- The results showed a marked decrease in TNF-alpha production, suggesting effective anti-inflammatory properties.
-
Anticancer Screening :
- A series of assays were conducted on human breast cancer cell lines (MCF-7).
- The compound exhibited IC50 values indicating cytotoxicity at concentrations below 50 µM, warranting further exploration into its use as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
